molecular formula C13H20Br2OSi B12088239 Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]- CAS No. 17154-35-7

Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-

Cat. No.: B12088239
CAS No.: 17154-35-7
M. Wt: 380.19 g/mol
InChI Key: ZQIGWVVVGVWAEM-UHFFFAOYSA-N
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Description

Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromine, tert-butyl, and trimethylsilyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant . This reagent facilitates the bromination of alkenes in water, providing a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of environmentally friendly solvents and optimized reaction times are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions include substituted benzene derivatives, quinones, and dehalogenated compounds.

Scientific Research Applications

Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]- exerts its effects involves the interaction of its functional groups with molecular targets. The bromine atoms can participate in halogen bonding, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]- is unique due to its specific combination of bromine, tert-butyl, and trimethylsilyl groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

17154-35-7

Molecular Formula

C13H20Br2OSi

Molecular Weight

380.19 g/mol

IUPAC Name

(2,6-dibromo-4-tert-butylphenoxy)-trimethylsilane

InChI

InChI=1S/C13H20Br2OSi/c1-13(2,3)9-7-10(14)12(11(15)8-9)16-17(4,5)6/h7-8H,1-6H3

InChI Key

ZQIGWVVVGVWAEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O[Si](C)(C)C)Br

Origin of Product

United States

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